molecular formula C19H22N2O B248784 1-Benzoyl-4-(3-methylbenzyl)piperazine

1-Benzoyl-4-(3-methylbenzyl)piperazine

カタログ番号: B248784
分子量: 294.4 g/mol
InChIキー: VWIURBCNVSLNCU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Benzoyl-4-(3-methylbenzyl)piperazine is a piperazine derivative featuring a benzoyl group at the N1 position and a 3-methylbenzyl substituent at the N4 position. For instance, sulfur-containing ethyl piperazine derivatives are synthesized by introducing thiol groups to 4-substituted piperazines , and benzoyl-substituted piperazines (e.g., 1-benzoyl-4-(4-nitrophenyl)piperazine) are crystallized in orthorhombic systems, highlighting their structural stability . The 3-methylbenzyl group likely enhances lipophilicity compared to unsubstituted benzyl analogs, influencing solubility and metabolic stability .

特性

分子式

C19H22N2O

分子量

294.4 g/mol

IUPAC名

[4-[(3-methylphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C19H22N2O/c1-16-6-5-7-17(14-16)15-20-10-12-21(13-11-20)19(22)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3

InChIキー

VWIURBCNVSLNCU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

正規SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

The substituents on the piperazine ring critically modulate physicochemical and biological properties. Key structural analogues include:

Compound Name Substituents (N1/N4) Key Structural Features Reference
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl / 4-nitrophenyl Strong electron-withdrawing nitro group
1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine 3-methylbenzyl / 2-CF3-benzyl Lipophilic CF3 group enhances membrane permeability
1-Benzyhydryl-4-methyl-piperazine Benzhydryl / methyl Bulky benzhydryl group reduces solubility
1-(3-Chlorophenyl)piperazine (mCPP) 3-chlorophenyl / H Halogen substitution increases receptor affinity

The 3-methylbenzyl group in the target compound balances lipophilicity and steric bulk, contrasting with electron-withdrawing (e.g., nitro) or bulky (e.g., benzhydryl) groups in analogues .

Physicochemical Properties

Solubility and pKa are influenced by spacer length and substituent electronic effects:

Compound Type Spacer Substituent Solubility (μM) pKa Reference
Piperazine directly attached None N-phenyl <20 (pH 2.0/6.5) ~3.8
Ethylene spacer -(CH2)2- N-benzyl 60–80 6–7
Methylene spacer -CH2- N-benzyl >80 ~5.0
Target Compound (Inferred) None 3-methylbenzyl Moderate* ~6–7*

*Inferred: The absence of a spacer and presence of 3-methylbenzyl likely result in moderate solubility (comparable to N-benzyl derivatives) and a pKa near 6–7 due to the basic piperazine nitrogen .

Metabolic Stability and Isosteres

The piperazine moiety is a metabolic hotspot, with deethylation and oxidation (N-oxide formation) observed in vivo . Replacing piperazine with isosteres like morpholine reduces 5-HT1A receptor affinity by >10-fold , while homopiperazine lowers both potency and RLM stability . The 3-methylbenzyl group in the target compound may mitigate oxidation compared to unsubstituted benzyl groups .

Crystallographic Data

1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna21), with intermolecular hydrogen bonds stabilizing the structure. In contrast, 1-(4-bromobenzoyl)-4-phenylpiperazine adopts a monoclinic system (P21), demonstrating substituent-dependent packing . The 3-methylbenzyl group in the target compound is expected to influence crystal lattice flexibility due to steric effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。